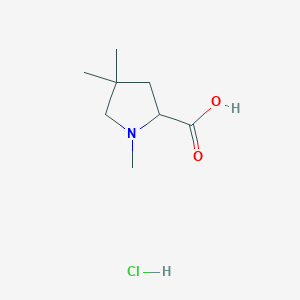
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
The mechanism of action of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its ability to bind to metal ions and form a complex. The fluorescence of this compound is enhanced upon binding to metal ions, making it a useful tool for the detection of metal ions. The metal-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide complex has also been found to exhibit catalytic activity, making it useful for various catalytic applications.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects and can protect against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also a highly sensitive fluorescent probe for the detection of metal ions. However, this compound has some limitations. It is not water-soluble and requires the use of organic solvents for its preparation. In addition, this compound has a relatively short fluorescence lifetime, which limits its use in time-resolved experiments.
Direcciones Futuras
There are several future directions for the use of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases. This compound has been found to have neuroprotective effects and could be used as a starting point for the development of new drugs. Another potential application is in the development of new catalytic systems. The metal-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide complex has been found to exhibit catalytic activity and could be used in various catalytic applications. Finally, this compound could be modified to improve its water solubility and fluorescence lifetime, making it more useful for time-resolved experiments.
Métodos De Síntesis
The synthesis of N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves the reaction of 2,5-dimethylphenyl hydrazine with ethyl chloroacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrazine hydrate to form this compound. This method has been optimized to yield high purity this compound with a high yield.
Aplicaciones Científicas De Investigación
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)acetamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the preparation of metal complexes for catalytic applications. In addition, this compound has been studied for its potential use in the development of new drugs for the treatment of various diseases.
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-5-8(2)10(6-7)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJBHGLSQGMJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 1-(3-bromophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B2853781.png)



![Ethyl 2-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2853785.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2853788.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2853789.png)

![8-(2-chlorophenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853792.png)

![2-Chloro-N-[[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2853797.png)

